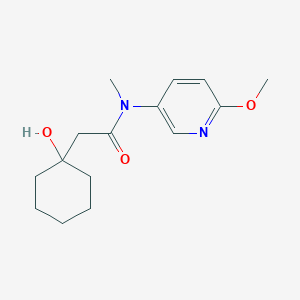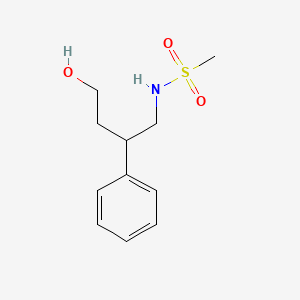
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide, also known as HU-308, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune function.
Wirkmechanismus
The primary mechanism of action of 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide is through its interaction with the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have a variety of physiological effects, including modulation of immune function, inflammation, and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of immune function, inflammation, and pain perception. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects, and has been suggested to have potential applications in the treatment of conditions such as arthritis, multiple sclerosis, and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide in lab experiments is its high affinity for the CB2 receptor, which allows for precise modulation of immune function, inflammation, and pain perception. However, one limitation of using this compound is that its effects may be influenced by a variety of factors, including the dose, route of administration, and duration of exposure.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide, including further exploration of its potential therapeutic applications in the areas of pain management, inflammation, and immune function. Additionally, future studies could focus on the development of more selective CB2 receptor agonists with improved pharmacokinetic properties and reduced potential for adverse effects. Finally, research could also explore the potential of this compound as a tool for investigating the role of the CB2 receptor in various physiological processes.
Synthesemethoden
The synthesis of 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide involves several steps, including the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime, which is then reduced to the amine using lithium aluminum hydride. The resulting amine is then coupled with 6-methoxypyridin-3-ylboronic acid using palladium-catalyzed cross-coupling reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide has been studied extensively for its potential therapeutic applications, particularly in the areas of pain management, inflammation, and immune function. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects, and has been suggested to have potential applications in the treatment of conditions such as arthritis, multiple sclerosis, and neuropathic pain.
Eigenschaften
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(12-6-7-13(20-2)16-11-12)14(18)10-15(19)8-4-3-5-9-15/h6-7,11,19H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSLRUWHKARYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC)C(=O)CC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)
![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)





![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)